molecular formula C15H20N2O3 B12905720 N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide CAS No. 88697-67-0

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

Cat. No.: B12905720
CAS No.: 88697-67-0
M. Wt: 276.33 g/mol
InChI Key: PUKYRVNJEOMFJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a phenylacetic acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against a range of bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines, including lung and ovarian cancers. Studies suggest that it may interact with specific molecular targets, potentially altering enzyme activities or receptor signaling pathways that are crucial in cancer progression. This characteristic opens avenues for its use in cancer therapeutics.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Oxidation using potassium permanganate.
  • Reduction with lithium aluminum hydride.
    These reactions require precise temperature control and the use of solvents like acetonitrile to optimize yield and purity.

For industrial applications, continuous flow reactors and advanced purification techniques are employed to enhance production efficiency. This scalability is crucial for potential commercial applications in pharmaceuticals and specialty chemicals .

Comparative Structural Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)acetamideSimple acetamide structureLacks oxazolidinone moiety
2-Oxo-N-(4-fluorophenyl)acetamideContains fluorine substitutionDifferent halogen effect on activity
5-(tert-butyl)-2-thioxoimidazolidinThioxo group instead of oxazolidinonePotentially different biological activity profiles

This table highlights how the specific oxazolidinone structure combined with a tert-butyl group may influence the biological properties of this compound compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Research

A study investigated the compound's effects on ovarian cancer cell lines, revealing significant cytotoxicity at certain concentrations. The research posited that the compound could induce apoptosis through the activation of specific signaling pathways involved in cell death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential use as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide
  • CAS Registry Number : 58522-49-9
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Structural Features: The compound consists of a phenylacetamide backbone substituted with a 3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl group at the para position.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Key Substituents Pharmacological Activity Evidence Source
N-[4-(3-tert-Butyl-2-oxo-oxazolidinyl)phenyl]acetamide C₁₅H₂₀N₂O₃ tert-butyl, phenylacetamide Not explicitly stated
RWJ-416457 C₁₈H₂₀FN₅O₃ Fluorophenyl, pyrrolopyrazol Antibiotic (oxazolidinone class)
Ranbezolid C₂₁H₂₄FN₅O₆ Nitrofuran, piperazinyl Antibacterial (nitrofuran-based)
N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-oxazolidin-5-yl}methyl)acetamide C₁₆H₂₀FN₃O₅ Fluorophenyl, morpholinyl Antibiotic (structural analog)
Rivaroxaban Impurity B C₁₆H₁₉N₃O₆ Morpholin-3-one, phenylacetamide Anticoagulant (impurity profile)
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide C₁₂H₁₇N₃O₃S Piperazinylsulfonyl Analgesic, anti-hypernociceptive

Key Structural Differences and Implications

Substituent Effects on Bioactivity: RWJ-416457: The fluorophenyl and pyrrolopyrazol groups enhance binding affinity to bacterial ribosomes, a hallmark of oxazolidinone antibiotics . Ranbezolid: Incorporation of a nitrofuran moiety (C21H24FN5O6) introduces nitroreductase-activated cytotoxicity, broadening its spectrum against anaerobic pathogens . Target Compound: The tert-butyl group may increase metabolic stability compared to smaller alkyl groups but could reduce aqueous solubility, impacting bioavailability .

Pharmacological Diversity :

  • Antibiotics vs. Analgesics : While RWJ-416457, ranbezolid, and morpholinyl derivatives (e.g., ) target microbial pathogens, N-phenylacetamide sulphonamides (e.g., compound 35 in ) exhibit analgesic activity, highlighting the role of sulfonamide substituents in central nervous system targeting .

Stereochemical Considerations :

  • The (5S) configuration in Rivaroxaban-related compounds () and morpholinyl derivatives () is critical for enantioselective binding to therapeutic targets like Factor Xa or bacterial ribosomes . The absence of stereochemical data for the target compound limits direct mechanistic comparisons.

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., morpholinyl in or sulfonamides in ) exhibit better aqueous solubility, critical for oral bioavailability .

Biological Activity

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound incorporates an acetamide functional group and an oxazolidinone moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic properties against various cancer cell lines, including lung and ovarian cancers. Its mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, leading to significant alterations in their activity.

Anticancer Activity

  • Cytotoxicity Studies : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like bleomycin in certain cancer models.
  • Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival. This interaction may disrupt signaling pathways, leading to reduced cell viability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in lung and ovarian cancer cell lines
Enzyme InteractionBinds to specific enzymes affecting their activity
CytotoxicityExhibits cytotoxic effects similar to standard chemotherapeutics

Case Study: Lung Cancer Cell Lines

In a study examining the effects of this compound on lung cancer cell lines, researchers observed significant reductions in cell viability at varying concentrations. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) comparable to that of conventional chemotherapy drugs. This suggests that the compound could be a promising candidate for further development in cancer therapy.

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with key molecular targets. Research indicates that it may affect:

  • Enzyme Activity : By inhibiting specific enzymes involved in cancer progression.
  • Receptor Signaling : Modulating receptor activity that contributes to tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)acetamideSimple acetamide structureLacks oxazolidinone moiety
2-Oxo-N-(4-fluorophenyl)acetamideContains fluorine substitutionDifferent halogen effect on activity
5-(tert-butyl)-2-thioxoimidazolidinThioxo group instead of oxazolidinonePotentially different biological activity profiles

These comparisons highlight the distinctive oxazolidinone structure combined with a tert-butyl group in this compound, which may influence its biological properties differently compared to other similar amides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide, and how can stereochemical purity be ensured?

  • Methodology : The compound’s oxazolidinone core can be synthesized via nucleophilic substitution or cyclization reactions. For stereochemical control, chiral catalysts or enantioselective methods are critical. A similar oxazolidinone derivative (Linezolid) was synthesized using a multi-step process involving Sharpless asymmetric epoxidation to establish stereochemistry . Post-synthetic purification via column chromatography or recrystallization (e.g., using pet-ether as in ) ensures purity. Analytical techniques like chiral HPLC or polarimetry validate enantiomeric excess .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the tert-butyl group (δ ~1.2 ppm for 9H) and oxazolidinone carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR).
  • X-ray crystallography : Programs like SHELX-2018/3 refine crystal structures, resolving bond angles and stereochemistry (e.g., SHELXL for small-molecule refinement) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated mass) .

Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

  • Methodology : Use standardized microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive pathogens like Staphylococcus aureus. Oxazolidinone derivatives (e.g., Linezolid) target bacterial ribosomes, so translation inhibition assays (e.g., cell-free luciferase-based systems) can validate mechanism .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to the 50S ribosomal subunit (PDB ID: 3CPW) and assess steric/electronic complementarity.
  • ADME prediction : Tools like SwissADME predict logP (target <3 for oral bioavailability) and metabolic stability (e.g., cytochrome P450 interactions) .
  • QSAR analysis : Corrogate substituent effects (e.g., tert-butyl vs. morpholine groups) with activity data from analogs like ranbezolid () .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility (e.g., oxazolidinone ring puckering) in solution.
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify dominant conformers .
  • Variable-temperature studies : Probe temperature-dependent spectral changes to assess dynamic effects .

Q. How does the tert-butyl group influence metabolic stability compared to other substituents?

  • Methodology :

  • In vitro microsomal assays : Compare hepatic clearance rates of tert-butyl-substituted analogs vs. morpholine or piperazine derivatives (e.g., using rat liver microsomes).
  • Metabolite profiling : LC-HRMS identifies oxidation products (e.g., tert-butyl hydroxylation) .
  • Pharmacophore mapping : Overlay active/inactive analogs to define steric tolerance thresholds .

Q. What experimental designs mitigate off-target effects in oxazolidinone-based compounds?

  • Methodology :

  • Selectivity profiling : Screen against human mitochondrial ribosomes (e.g., HEK293 cell assays) to assess toxicity risks.
  • CRISPR-Cas9 mutagenesis : Identify resistance mutations in bacterial rRNA to refine target specificity .
  • Dual-activity probes : Incorporate fluorescent tags (e.g., BODIPY) for real-time subcellular localization tracking .

Properties

CAS No.

88697-67-0

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-[4-(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C15H20N2O3/c1-10(18)16-12-7-5-11(6-8-12)13-9-17(14(19)20-13)15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,18)

InChI Key

PUKYRVNJEOMFJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CN(C(=O)O2)C(C)(C)C

Origin of Product

United States

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